N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide
Description
The exact mass of the compound this compound is 339.05000439 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-22-17-20-14-7-6-10(8-15(14)23-17)19-16(21)12-9-18-13-5-3-2-4-11(12)13/h2-9,18H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYBTURQKQFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a benzothiazole ring, which are known for their diverse biological activities. The presence of the methylsulfanyl group enhances its chemical properties, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS₂ |
| Molecular Weight | 317.41 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds with similar structural features often exhibit:
- Antitumor Activity : Benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
- Antimicrobial Effects : The compound has shown promise against both Gram-positive and Gram-negative bacteria. In vitro studies utilizing broth microdilution methods have confirmed its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Antitumor Activity
A study evaluating the antitumor properties of related compounds reported significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for this compound were found to be promising:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 5.5 |
| HCC827 (Lung Cancer) | 4.2 |
| MRC-5 (Normal) | 10.0 |
The results suggest that while the compound exhibits significant antitumor activity, it also affects normal cells, which necessitates further optimization to enhance selectivity towards cancer cells .
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Saccharomyces cerevisiae | >128 µg/mL |
These findings indicate that this compound has potential as a broad-spectrum antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a recent investigation into the antitumor effects of benzothiazole derivatives, this compound was evaluated alongside other compounds. The study utilized both 2D and 3D cell culture systems to assess cytotoxicity. The compound displayed higher efficacy in the 2D model compared to the 3D model, suggesting that its mechanism may involve direct interaction with cellular components rather than relying solely on diffusion through three-dimensional tissue structures .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the benzothiazole structure significantly impacted antibacterial activity. The presence of electron-withdrawing groups enhanced potency against E. coli, highlighting the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
